molecular formula C10H12N2O2 B15231579 6-(Cyclopropylamino)-2-methylnicotinic acid CAS No. 1355215-45-0

6-(Cyclopropylamino)-2-methylnicotinic acid

Cat. No.: B15231579
CAS No.: 1355215-45-0
M. Wt: 192.21 g/mol
InChI Key: XHCZFIURDMTKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopropylamino)-2-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It features a cyclopropylamino group attached to the 6th position of the nicotinic acid ring and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)-2-methylnicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylnicotinic acid.

    Cyclopropylamine Addition: Cyclopropylamine is introduced to the 6th position of the nicotinic acid ring through a nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(Cyclopropylamino)-2-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)-2-methylnicotinic acid involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the cyclopropylamino and methyl groups.

    2-Methylnicotinic Acid: Similar structure but without the cyclopropylamino group.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the nicotinic acid structure.

Uniqueness

6-(Cyclopropylamino)-2-methylnicotinic acid is unique due to the presence of both the cyclopropylamino and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1355215-45-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-(cyclopropylamino)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-6-8(10(13)14)4-5-9(11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

XHCZFIURDMTKIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.